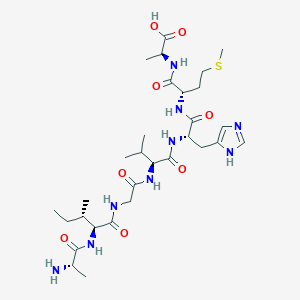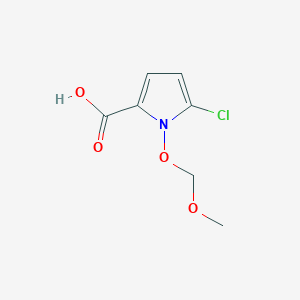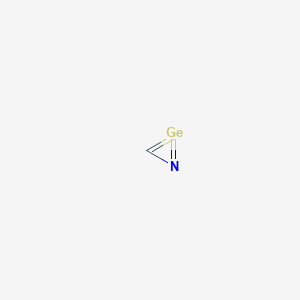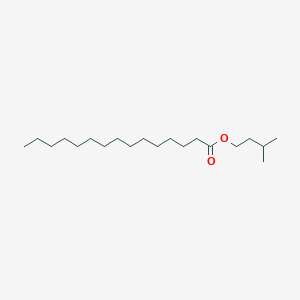![molecular formula C11H14Cl4OSi B12526502 Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane CAS No. 142024-33-7](/img/structure/B12526502.png)
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is a chemical compound with the molecular formula C11H14Cl4OSi. It is known for its unique structure, which includes a silane group bonded to a trichlorophenoxypropyl moiety. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane typically involves the reaction of dimethylchlorosilane with 3-(2,4,5-trichlorophenoxy)propyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves using a base such as triethylamine to facilitate the reaction and remove the generated hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced silane derivatives.
Applications De Recherche Scientifique
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane involves its ability to form covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming strong siloxane linkages. This property makes it useful in surface modification and as a coupling agent in composite materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(dimethyl)[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
- Chloro(dimethyl)[3-(2,4-dichlorophenoxy)propyl]silane
- Chloro(dimethyl)[3-(2,4,5-trifluorophenoxy)propyl]silane
Uniqueness
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is unique due to the presence of the trichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical bonds and resistance to degradation.
Propriétés
Numéro CAS |
142024-33-7 |
|---|---|
Formule moléculaire |
C11H14Cl4OSi |
Poids moléculaire |
332.1 g/mol |
Nom IUPAC |
chloro-dimethyl-[3-(2,4,5-trichlorophenoxy)propyl]silane |
InChI |
InChI=1S/C11H14Cl4OSi/c1-17(2,15)5-3-4-16-11-7-9(13)8(12)6-10(11)14/h6-7H,3-5H2,1-2H3 |
Clé InChI |
LDLLAPNDPNVUQA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOC1=CC(=C(C=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)


![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)






